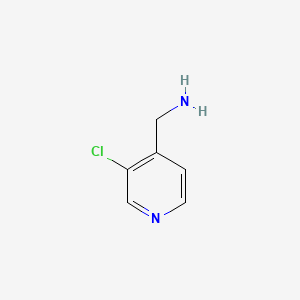

(3-Chloropyridin-4-YL)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloropyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEMFCVTGBYCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680990 | |

| Record name | 1-(3-Chloropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870063-65-3 | |

| Record name | 1-(3-Chloropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Chloropyridin-4-YL)methanamine chemical properties and reactivity

An In-Depth Technical Guide to (3-Chloropyridin-4-YL)methanamine: Properties, Reactivity, and Applications for the Modern Researcher

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of countless therapeutic agents and complex molecular architectures. Among these, pyridine and its derivatives are exceptionally prevalent, owing to the unique electronic properties and hydrogen bonding capabilities imparted by the nitrogen atom within the aromatic ring.[1][2] this compound (CAS 870063-65-3) has emerged as a particularly valuable building block for research scientists and drug development professionals. Its structure features a trifecta of reactive sites: a basic pyridine nitrogen, a nucleophilic primary aminomethyl group, and a strategically positioned chlorine atom susceptible to substitution. This guide offers a senior application scientist's perspective on the core chemical properties, reactivity, and strategic applications of this versatile intermediate, providing the technical accuracy and field-proven insights necessary to leverage its full synthetic potential.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective application in synthesis. These parameters govern choices regarding solvents, reaction temperatures, and purification strategies. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 870063-65-3 | [3] |

| Molecular Formula | C₆H₇ClN₂ | [4] |

| Molecular Weight | 142.59 g/mol | [3] |

| Boiling Point | 239.9ºC at 760 mmHg | [3] |

| Density | 1.244 g/cm³ | [3] |

| Flash Point | 98.9ºC | [3] |

| InChIKey | AAEMFCVTGBYCHP-UHFFFAOYSA-N | [4] |

The presence of both a hydrogen bond donor (the -NH₂) and acceptor (the pyridine nitrogen) suggests moderate polarity and potential for solubility in a range of protic and polar aprotic solvents.

Synthesis Strategies: Accessing the Core Scaffold

The most direct and industrially relevant synthesis of chlorosubstituted aminomethylpyridines involves the catalytic reduction of the corresponding cyanopyridine precursor. This approach is favored for its high efficiency and the relative accessibility of the starting materials.

A plausible and efficient workflow for the synthesis of this compound begins with 3-chloro-4-cyanopyridine. The cyano group is reduced to a primary amine, typically via catalytic hydrogenation.

References

(3-Chloropyridin-4-YL)methanamine CAS number 870063-65-3

An In-Depth Technical Guide to (3-Chloropyridin-4-YL)methanamine (CAS: 870063-65-3): A Key Building Block in Modern Drug Discovery

Introduction

This compound is a substituted pyridine derivative that has emerged as a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. The pyridine scaffold itself is a cornerstone in pharmaceutical science, recognized as the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA).[1] The inherent chemical properties of the pyridine ring, such as its polarity and ability to form hydrogen bonds, can substantially enhance the pharmacokinetic profiles of drug candidates, improving critical attributes like solubility and bioavailability.[2][3]

This technical guide offers a comprehensive overview of this compound, designed for scientists and drug development professionals. It delves into the compound's physicochemical properties, logical synthetic strategies, its pivotal role as a building block in the design of targeted therapeutics, validated analytical methodologies for quality control, and essential safety protocols for its handling and storage. The content is structured to provide not just data, but also expert-driven insights into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory application.

Chapter 1: Physicochemical Properties and Structural Elucidation

The precise chemical identity and physical characteristics of a compound are fundamental to its application in synthesis and research. This compound's structure, featuring a chlorine atom at the 3-position and an aminomethyl group at the 4-position, provides a unique combination of electronic and steric properties that are highly valuable for molecular design. The electron-withdrawing nature of the chlorine atom influences the reactivity of the pyridine ring, while the primary amine of the methanamine group serves as a key nucleophilic handle for subsequent chemical modifications.[4]

| Property | Value | Source(s) |

| CAS Number | 870063-65-3 | [5][6] |

| Molecular Formula | C₆H₇ClN₂ | [5][7] |

| Molecular Weight | 142.59 g/mol | [5][6] |

| IUPAC Name | This compound | [5][7] |

| Synonyms | 3-Chloro-4-(aminomethyl)pyridine, 3-Chloro-4-pyridinemethanamine | [5] |

| Boiling Point | 239.9 °C at 760 mmHg | [5] |

| Flash Point | 98.9 °C | [5] |

| Density | 1.244 g/cm³ | [5] |

| InChIKey | AAEMFCVTGBYCHP-UHFFFAOYSA-N | [5][7] |

Chapter 2: Synthesis and Manufacturing Considerations

While multiple proprietary methods exist for the synthesis of this compound, a logical and scalable synthetic route can be devised based on established principles of heterocyclic chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring. The following proposed pathway illustrates a robust method for its preparation, designed for efficiency and regiochemical control.

Proposed Synthetic Pathway

A plausible synthesis begins with 4-methylpyridine, which undergoes chlorination followed by functional group manipulation to yield the final product. The choice of reagents is critical; for instance, using a selective chlorinating agent and a controlled radical bromination ensures the correct positioning of functional groups for the final amination step.

Caption: Proposed Synthetic Pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, step-by-step methodology for the synthesis outlined above.

Step 1: Synthesis of 3-Chloro-4-methylpyridine

-

To a stirred solution of 4-methylpyridine in a suitable chlorinated solvent (e.g., dichloromethane), add N-Chlorosuccinimide (NCS) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-chloro-4-methylpyridine.

Step 2: Synthesis of 4-(Bromomethyl)-3-chloropyridine

-

Dissolve the 3-chloro-4-methylpyridine from Step 1 in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

-

Filter off the succinimide byproduct and concentrate the filtrate. The crude product can be used directly in the next step or purified via chromatography.

Step 3: Synthesis of this compound

-

Dissolve the crude 4-(bromomethyl)-3-chloropyridine in a polar aprotic solvent like DMF.

-

Add sodium azide (NaN₃) and stir at room temperature for 4-6 hours to form the corresponding azide intermediate.

-

Reduce the azide intermediate using a standard reducing agent, such as triphenylphosphine followed by water, or catalytic hydrogenation (H₂, Pd/C).

-

After the reduction is complete, perform an aqueous workup with a basic solution (e.g., NaOH) to neutralize any acids.

-

Extract the product into an organic solvent like ethyl acetate.

-

Dry the organic extracts, concentrate, and purify by column chromatography or distillation to obtain the final product, this compound.

Chapter 3: Role in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile building block for constructing complex, biologically active molecules.[8][9] Its structure is particularly well-suited for the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[10][11]

The nitrogen atom in the pyridine ring can act as a crucial hydrogen bond acceptor, enabling it to anchor a molecule to the "hinge region" of a kinase's ATP-binding pocket.[12] This interaction is a hallmark of many successful kinase inhibitors. The chloro and aminomethyl groups at the 3- and 4-positions, respectively, serve as strategic vectors. They allow for the extension of the molecule into other regions of the binding site, which is essential for achieving high potency and selectivity for the target kinase over other kinases in the human kinome. Numerous kinase inhibitors targeting enzymes like BTK, Met, and VRK incorporate substituted pyridine scaffolds.[12][13][14]

Caption: Conceptual Interaction of a Pyridine-Based Inhibitor with a Kinase Hinge Region.

Chapter 4: Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of this compound is paramount for its use in research and development, where reproducibility is critical. A multi-technique approach is employed for comprehensive characterization. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS.[15]

Caption: Standard QC Workflow for this compound.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of the title compound.[16]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Expected Spectroscopic Data

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The CH₂ protons of the aminomethyl group would likely appear as a singlet around δ 3.8-4.2 ppm, and the NH₂ protons as a broad singlet.

-

¹³C NMR: Aromatic carbons would be observed between δ 120-160 ppm. The CH₂ carbon would be expected in the δ 40-50 ppm range.

-

Mass Spectrometry (ESI+): The primary ion observed would be the [M+H]⁺ ion at m/z corresponding to the molecular weight plus a proton (approx. 143.04), showing a characteristic isotopic pattern for a chlorine-containing compound.[7]

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound. This compound is classified as an irritant.[17]

| GHS Hazard Information | |

| Pictogram(s) |

|

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Source: AK Scientific, Inc. Safety Data Sheet)[17]

Protocol: Safe Laboratory Handling and Storage

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.[17]

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

-

Dispensing: When weighing or transferring the material, use techniques that minimize dust generation.

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[15][17] Recommended storage temperature is often 2-8°C for long-term stability.[15]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[17]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[17]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[17]

-

Conclusion

This compound (CAS 870063-65-3) is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical research. Its unique structure, combining the pharmacologically privileged pyridine core with strategically placed reactive functional groups, makes it a highly valuable building block for the synthesis of next-generation therapeutics. As demonstrated in this guide, a thorough understanding of its properties, synthesis, analytical profiles, and safe handling procedures is essential for unlocking its full potential in the laboratory. For drug discovery professionals, this compound represents a key starting point for developing potent and selective modulators of challenging biological targets, particularly protein kinases, thereby contributing to the advancement of targeted medicine.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pyridine derivatives as preferable scaffolds for the process of discovering new drugs | Semantic Scholar [semanticscholar.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 870063-65-3 this compound AKSci 3709AC [aksci.com]

- 7. PubChemLite - this compound (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 870063-65-3|this compound|BLD Pharm [bldpharm.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. aksci.com [aksci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

(3-Chloropyridin-4-YL)methanamine molecular weight and formula

An In-depth Technical Guide to (3-Chloropyridin-4-YL)methanamine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine core substituted with a chlorine atom and an aminomethyl group, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of these functional groups allows for multiple avenues of chemical modification, making it an invaluable intermediate for researchers and scientists. This guide offers a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis and characterization, and an exploration of its applications in the development of novel therapeutics, particularly as a key component in the synthesis of enzyme inhibitors.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, dosage calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C6H7ClN2 | [1][2][3] |

| Molecular Weight | 142.59 g/mol | [1][4] |

| Monoisotopic Mass | 142.02977 Da | [2] |

| CAS Number | 870063-65-3 | [1] |

| Appearance | (Typically) Off-white to yellow solid | General knowledge |

| Boiling Point | 239.9°C at 760 mmHg | [1] |

| Density | 1.244 g/cm³ | [1] |

| SMILES | C1=CN=CC(=C1CN)Cl | [2] |

| InChIKey | AAEMFCVTGBYCHP-UHFFFAOYSA-N | [1][2] |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective laboratory-scale synthesis involves the reduction of a nitrile precursor, 3-chloro-4-cyanopyridine. This precursor is often synthesized from more readily available starting materials.

Synthetic Workflow Overview

The conversion of 3-chloro-4-cyanopyridine to the target amine is a critical reduction step. The choice of reducing agent is paramount; catalytic hydrogenation or the use of a metal hydride like lithium aluminum hydride (LiAlH₄) are common methodologies. The selection is often guided by factors such as substrate compatibility, desired selectivity, and safety considerations. Catalytic hydrogenation is generally preferred for its milder conditions and cleaner work-up.

Caption: Synthetic workflow for the reduction of 3-chloro-4-cyanopyridine.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a self-validating system where reaction progress is monitored, and product identity is confirmed through standard analytical techniques.

Materials:

-

3-chloro-4-cyanopyridine

-

Palladium on carbon (10% Pd/C)

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 2M)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

Procedure:

-

Reactor Setup: In a high-pressure reaction vessel (e.g., a Parr shaker bottle), add 3-chloro-4-cyanopyridine (1.0 eq).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial to prevent premature reaction with atmospheric oxygen and ensure catalyst activity.

-

Solvent Addition: Add anhydrous methanol to dissolve the starting material. The volume should be sufficient to create a slurry that can be effectively agitated.

-

Acidification: Add concentrated hydrochloric acid (1.1 eq). The formation of the ammonium salt in situ prevents side reactions, such as the formation of secondary amines, thereby increasing the yield of the desired primary amine.

-

Hydrogenation: Seal the reaction vessel, connect it to the hydrogenation apparatus, and purge the system with hydrogen gas several times to remove any residual air. Pressurize the vessel with hydrogen gas (typically 50-60 psi).

-

Reaction: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction progress should be monitored by observing the cessation of hydrogen uptake. This is a key self-validating step; a stable pressure indicates the reaction is complete.

-

Work-up:

-

Carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step must be performed cautiously as the catalyst can be pyrophoric. The filter cake should be washed with additional methanol to ensure complete recovery of the product.

-

Combine the filtrate and washes and concentrate under reduced pressure to remove the methanol.

-

Dissolve the residue in water and basify the solution by the slow addition of 2M sodium hydroxide solution until a pH of >10 is achieved. This deprotonates the amine hydrochloride salt, yielding the free amine.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by silica gel column chromatography or vacuum distillation if necessary to achieve high purity for subsequent applications.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is non-negotiable. The following table outlines the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aminomethyl protons (-CH₂NH₂), and distinct aromatic protons on the pyridine ring. The integration of these signals should match the number of protons in the structure. |

| ¹³C NMR | Resonances for the aminomethyl carbon, and the five unique carbons of the 3-chloropyridine ring. |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight (approx. 142.03 g/mol ) and a characteristic [M+2]+ peak with about one-third the intensity of the [M]+ peak, which is indicative of the presence of a single chlorine atom.[2] |

| Infrared (IR) | Characteristic N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region) and C-Cl stretching vibrations. |

Applications in Drug Discovery and Development

This compound serves as a vital intermediate in pharmaceutical synthesis.[5] Its utility stems from the reactivity of the aminomethyl group, which can readily participate in nucleophilic substitution, amide bond formation, and other coupling reactions, allowing for its incorporation into larger, more complex molecular frameworks.

Case Study: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

A significant application of chloropyridine derivatives, including isomers of the title compound, is in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in cancer progression and fibrosis.[6] Small molecule inhibitors often utilize a chloropyridinylmethanamine scaffold to interact with the active site of the enzyme.

For instance, (2-Chloropyridin-4-yl)methanamine hydrochloride has been identified as a selective LOXL2 inhibitor.[6][7] This compound has been shown to restrain the malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT).[8] The aminomethyl group is crucial for binding within the enzyme's active site, while the chloropyridine moiety contributes to the overall binding affinity and selectivity.

Caption: Role of chloropyridinylmethanamine scaffolds in drug development.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, coupled with its synthetic accessibility and versatile reactivity, solidify its position as a high-value intermediate. For researchers and drug development professionals, a thorough understanding of this molecule's characteristics, from its molecular weight to its role in the synthesis of potent enzyme inhibitors, is fundamental to leveraging its full potential in the quest for novel and effective therapeutics.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. PubChemLite - this compound (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 3. (3-Chloropyridin-2-yl)methanamine | CAS 500305-98-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 870063-65-3|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (2-Chloropyridin-4-yl)MethanaMine Hydrochloride | TargetMol [targetmol.com]

- 8. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride | C6H9Cl3N2 | CID 22464502 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Chloropyridin-4-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the key spectroscopic data for the compound (3-Chloropyridin-4-YL)methanamine. As a crucial building block in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for its application in synthesis and drug development. This document synthesizes predicted data with established spectroscopic principles to offer a detailed characterization, explaining the causality behind spectral features and providing robust experimental protocols for data acquisition.

Molecular Structure and Overview

This compound, with the molecular formula C₆H₇ClN₂, is a substituted pyridine derivative. Its structure consists of a pyridine ring chlorinated at the 3-position and bearing an aminomethyl group at the 4-position. This specific arrangement of a halogen, an aromatic nitrogen heterocycle, and a primary amine functional group dictates its unique spectroscopic signature.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For this compound, the presence of chlorine is a key diagnostic feature due to its natural isotopic abundance.

Core Insights:

-

Molecular Ion Peak: The monoisotopic mass of the compound is 142.03 Da. In a typical mass spectrum, especially using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often observed at m/z 143.04.

-

Chlorine Isotopic Pattern: Chlorine exists as two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic pattern for any chlorine-containing fragment.[1][2][3] The molecular ion will appear as two peaks separated by 2 Da: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl). The intensity ratio of the M+2 peak to the M⁺ peak will be approximately 1:3.[1][4] This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Predicted Mass Spectrometry Data Summary

| Ion/Adduct | Formula | Calculated m/z | Notes |

| [M]⁺ | C₆H₇³⁵ClN₂⁺ | 142.03 | Molecular ion with the most abundant chlorine isotope. |

| [M+2]⁺ | C₆H₇³⁷ClN₂⁺ | 144.03 | Isotopic peak due to ³⁷Cl, with ~32% the intensity of the M⁺ peak. |

| [M+H]⁺ | C₆H₈³⁵ClN₂⁺ | 143.04 | Protonated molecule, commonly observed in ESI-MS. |

| [M+H+2]⁺ | C₆H₈³⁷ClN₂⁺ | 145.04 | Isotopic peak of the protonated molecule. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the general procedure for acquiring an ESI-mass spectrum.

Caption: Workflow for ESI-MS analysis.

Causality in Protocol:

-

Solvent Choice: A polar, volatile solvent like methanol is used to ensure the sample is soluble and readily forms an aerosol.[5] Formic acid is added to promote protonation, enhancing the signal for the [M+H]⁺ ion in positive mode ESI.[6][7]

-

Positive Ionization Mode: The basic nitrogen atoms in the pyridine ring and the primary amine are easily protonated, making positive ionization mode the logical choice for high sensitivity.[8][9]

-

Filtration: Filtering removes particulate matter that could clog the ESI capillary and ensures a stable spray.[10]

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Core Insights: The IR spectrum of this compound is expected to be characterized by several key absorption bands:

-

N-H Vibrations: The primary amine (-NH₂) group is diagnostic. It will exhibit two medium-intensity stretching bands in the 3400-3250 cm⁻¹ region (one for asymmetric and one for symmetric stretching).[11] An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[11]

-

C-H Vibrations: Aromatic C-H stretching from the pyridine ring will appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene (-CH₂-) group will be observed just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Vibration: The C-Cl stretch is found in the fingerprint region, typically between 800-600 cm⁻¹, but can be difficult to assign definitively without comparative analysis.

Predicted IR Absorption Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium (two bands) |

| 3100 - 3010 | Aromatic C-H Stretch | Pyridine Ring | Medium to Weak |

| 2950 - 2850 | Aliphatic C-H Stretch | Methylene (-CH₂) | Medium |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring | Medium to Strong (multiple bands) |

| 1335 - 1250 | Aromatic C-N Stretch | Aryl-N | Strong |

| 1250 - 1020 | Aliphatic C-N Stretch | Alkyl-N | Medium to Weak |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) | Broad, Strong |

Table references:[11][12][13][14]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a common, modern technique that requires minimal sample preparation.[15]

Caption: Workflow for ATR-FT-IR analysis.

Causality in Protocol:

-

Background Scan: A background spectrum of the empty ATR crystal is crucial.[16] The instrument ratios the sample spectrum against the background, removing interfering signals from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[17]

-

Pressure Anvil: Applying pressure ensures intimate contact between the solid sample and the ATR crystal surface. This is necessary for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis

Core Insights: The ¹H NMR spectrum is predicted to show four distinct signals: three from the aromatic pyridine ring and one from the aliphatic aminomethyl group.

-

Aromatic Protons (H-2, H-5, H-6): The protons on the pyridine ring are in different chemical environments. H-2 and H-6 are adjacent to the ring nitrogen, which is strongly electron-withdrawing, causing them to be deshielded and appear far downfield (typically >8.0 ppm).[18][19] H-5 is expected to be the most upfield of the aromatic protons. The chlorine at C-3 will also influence the shifts of adjacent protons.

-

Methylene Protons (-CH₂-): The two protons of the aminomethyl group are chemically equivalent and will appear as a singlet. This signal will be shifted downfield from a typical alkane due to the adjacent aromatic ring and amine group.

-

Amine Protons (-NH₂): The two protons on the primary amine are also equivalent. They typically appear as a broad singlet that can exchange with trace amounts of D₂O in the solvent. Its chemical shift is highly variable depending on solvent, concentration, and temperature.

Predicted ¹H NMR Data Summary (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~8.4 - 8.6 | Singlet (or narrow doublet) | 1H | Adjacent to electron-withdrawing nitrogen. |

| H-6 | ~8.3 - 8.5 | Doublet | 1H | Adjacent to electron-withdrawing nitrogen. |

| H-5 | ~7.3 - 7.5 | Doublet | 1H | Influenced by adjacent nitrogen and C-Cl. |

| -CH₂- | ~3.9 - 4.1 | Singlet | 2H | Deshielded by aromatic ring and amine group. |

| -NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet | 2H | Exchangeable protons, shift is concentration and solvent dependent. |

¹³C NMR Analysis

Core Insights: The molecule has six carbon atoms, but due to the substitution pattern, five distinct signals are expected in the ¹³C NMR spectrum, as C-2 and C-6 are no longer equivalent.

-

Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm). The carbon attached to the chlorine (C-3) will be significantly influenced by the halogen's electronegativity. The carbons adjacent to the nitrogen (C-2, C-6) will be the most downfield.

-

Aliphatic Carbon: The methylene carbon (-CH₂-) will appear in the aliphatic region, shifted downfield due to the attached aromatic ring and nitrogen atom.

Predicted ¹³C NMR Data Summary (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~150 - 155 | Aromatic, adjacent to nitrogen. |

| C-6 | ~148 - 152 | Aromatic, adjacent to nitrogen. |

| C-4 | ~145 - 150 | Aromatic, substituted with -CH₂NH₂. |

| C-3 | ~130 - 135 | Aromatic, directly attached to chlorine. |

| C-5 | ~120 - 125 | Aromatic CH. |

| -CH₂- | ~40 - 45 | Aliphatic, deshielded by ring and amine. |

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol outlines a standard procedure for preparing and running a solution-state NMR sample.

Caption: Workflow for NMR data acquisition and processing.

Causality in Protocol:

-

Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used because it is "invisible" in the ¹H NMR spectrum.[10] The deuterium nucleus provides a signal that the spectrometer uses to "lock" the magnetic field, ensuring stability during the experiment.[20]

-

TMS Standard: Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, producing a single, sharp signal at a defined position (0.0 ppm) from which all other chemical shifts can be accurately referenced.[10][21]

-

Shimming: The process of shimming involves adjusting small magnetic field gradients to maximize the homogeneity of the main magnetic field across the sample volume.[20] This is critical for obtaining sharp, well-resolved spectral lines. Poor shimming results in broad, distorted peaks.

Conclusion

The spectroscopic characterization of this compound is defined by a unique combination of signals. Mass spectrometry confirms its molecular weight and reveals the presence of chlorine through a distinct M⁺/M+2 isotopic pattern. Infrared spectroscopy clearly identifies the primary amine and substituted pyridine functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structural confirmation. The data and protocols presented in this guide serve as a robust reference for researchers utilizing this compound in their work.

References

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. savemyexams.com [savemyexams.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 17. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 21. ocw.mit.edu [ocw.mit.edu]

An In-Depth Technical Guide to the Solubility of (3-Chloropyridin-4-YL)methanamine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

(3-Chloropyridin-4-YL)methanamine is a substituted pyridine derivative that represents a class of compounds with significant potential in medicinal chemistry and drug discovery. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation and development.[1][2][3] Among these properties, solubility is a cornerstone that dictates bioavailability, dosage form design, and the overall therapeutic efficacy of a drug candidate.[3][4] Poor aqueous solubility, for instance, is a major hurdle in drug development, often leading to high doses being required to achieve therapeutic plasma concentrations.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in a range of organic solvents, a critical step in pre-formulation studies.[1][5]

Physicochemical Properties of this compound

A detailed analysis of the molecular structure of this compound provides valuable insights into its expected solubility behavior.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C6H7ClN2 | [6] |

| Molecular Weight | 142.59 g/mol | [7] |

| Appearance | Expected to be a solid at room temperature. | General chemical knowledge |

| Predicted XlogP | 0.3 | [6] |

| Hydrogen Bond Donors | 1 (from the amine group) | [8] |

| Hydrogen Bond Acceptors | 2 (from the pyridine nitrogen and the amine nitrogen) | [8] |

| Predicted Boiling Point | 239.9°C at 760 mmHg | [7] |

The presence of a primary amine and a pyridine ring suggests the molecule has both hydrogen bond donor and acceptor capabilities, which can facilitate interactions with protic and aprotic polar solvents.[9][10][11] The predicted XlogP value of 0.3 indicates a relatively balanced hydrophilic-lipophilic character, suggesting potential solubility in a range of solvents with varying polarities.[6] The chlorine substituent on the pyridine ring introduces some lipophilicity and can influence electronic distribution within the molecule.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar intermolecular forces. For this compound, the following interactions are expected to play a significant role:

-

Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms in the pyridine ring and the amine group can act as hydrogen bond acceptors.[9][10][11] Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The polar nature of the C-Cl bond and the pyridine ring will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific interactions will be present with all solvents.

Based on these considerations, a selection of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be evaluated to establish a comprehensive solubility profile.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the widely accepted equilibrium shake-flask method for determining the thermodynamic solubility of this compound.[4][12] This method is considered the gold standard for its reliability in achieving a true equilibrium between the dissolved and undissolved solute.[5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled orbital shaker or water bath[4]

-

Vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[4]

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set at the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is achieved. A period of 24 to 72 hours is typically recommended.[4][12] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration of subsequent measurements does not significantly change.[12]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[4]

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[1][2]

-

For HPLC: Develop a method with a suitable column and mobile phase to achieve good peak shape and separation. Create a calibration curve using standard solutions of known concentrations.

-

For UV-Vis Spectroscopy: Determine the λmax of this compound in the solvent and create a Beer-Lambert calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) |

| Hexane | 0.1 | 1.89 | < 0.1 |

| Toluene | 2.4 | 2.38 | 1.5 |

| Dichloromethane | 3.1 | 9.08 | 25.8 |

| Acetone | 5.1 | 20.7 | 55.2 |

| Ethanol | 5.2 | 24.5 | 150.7 |

| Methanol | 6.6 | 32.7 | > 200 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 200 |

| Water | 10.2 | 80.1 | 5.3 |

Interpretation of Hypothetical Data: The hypothetical data in Table 2 would suggest that this compound exhibits poor solubility in non-polar solvents like hexane and increasing solubility with an increase in solvent polarity and hydrogen bonding capacity, with very high solubility in polar protic (methanol, ethanol) and polar aprotic (DMSO, acetone) solvents. The moderate solubility in water is consistent with its predicted XlogP.

Logical Framework for Solubility Screening

For efficient screening of solvents, a logical progression from non-polar to polar solvents is recommended.

References

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. PubChemLite - this compound (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Compound 1-(3-methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine--hydrogen... [chemdiv.com]

- 9. mdpi.com [mdpi.com]

- 10. Weak hydrogen bonding and fluorous interactions in the chloride and bromide salts of 4-[(2,2,3,3-tetrafluoropropoxy)methyl]pyridinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of hydrogen bonding in 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid by 1H NMR spectroscopy and X-ray crystallography - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. who.int [who.int]

(3-Chloropyyridin-4-YL)methanamine: A Technical Guide to a Versatile Scaffold in Modern Drug Discovery

Executive Summary: (3-Chloropyridin-4-YL)methanamine is a bifunctional heterocyclic building block of increasing importance in medicinal chemistry. Its structure, featuring a nucleophilic aminomethyl group and an electronically modified pyridine ring, offers medicinal chemists a versatile handle for constructing complex molecular architectures. The pyridine core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in key hydrogen bonding interactions. The strategic placement of a chlorine atom at the 3-position provides a site for further synthetic elaboration via cross-coupling reactions or serves to modulate the electronic properties and binding interactions of the final molecule. This guide provides an in-depth analysis of the compound's properties, synthesis, and documented role in pharmaceutical research, establishing it as a valuable tool for the development of next-generation therapeutics.

Introduction to this compound

The pyridine scaffold is one of the most ubiquitous heterocyclic motifs in medicinal chemistry, prized for its favorable physicochemical properties and its presence in a vast array of biologically active compounds.[1] this compound, a substituted pyridine, emerges as a particularly strategic building block. It uniquely combines two critical functionalities:

-

The 4-Aminomethyl Group: This primary amine serves as a potent nucleophile and a flexible linker. It readily participates in standard synthetic transformations such as amidation, reductive amination, and urea formation, allowing for the straightforward covalent attachment of the pyridine core to other molecular fragments.

-

The 3-Chloro Substituent: The chlorine atom significantly influences the electronic character of the pyridine ring, altering its pKa and dipole moment. This can be crucial for fine-tuning a drug candidate's binding affinity to its biological target. Furthermore, the chloro group can act as a handle for advanced synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of additional complexity and the exploration of broader chemical space.

This combination of a reactive linker and a modifiable aromatic core makes this compound a high-value intermediate for constructing libraries of compounds in drug discovery campaigns.

Physicochemical Properties

A clear understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 870063-65-3 | Alfa Chemistry[2] |

| Molecular Formula | C₆H₇ClN₂ | Alfa Chemistry[2] |

| Molecular Weight | 142.59 g/mol | Alfa Chemistry[2] |

| Boiling Point | 239.9°C at 760 mmHg | Alfa Chemistry[2] |

| Density | 1.244 g/cm³ | Alfa Chemistry[2] |

| InChIKey | AAEMFCVTGBYCHP-UHFFFAOYSA-N | Alfa Chemistry[2] |

| Appearance | Pale yellow solid (Varies) | Commercial Suppliers |

**3. Synthesis and Reactivity

General Synthetic Route

A common and efficient method for the preparation of this compound involves the chemical reduction of its corresponding nitrile precursor, 3-chloro-4-cyanopyridine. This precursor is commercially available and can be synthesized through various established methods, such as the dehydration of 4-chloronicotinamide.[3] The reduction of the nitrile to the primary amine can be achieved using a variety of reducing agents.

The overall synthetic workflow is depicted below.

Caption: General two-step synthesis of this compound.

Experimental Protocol: Reduction of 3-Chloro-4-cyanopyridine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-4-cyanopyridine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or methanol.

-

Reduction:

-

Method A (Catalytic Hydrogenation): Add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution. Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus. Stir the reaction vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Method B (Chemical Reduction): Cool the solution to 0°C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, approx. 1.5-2.0 eq), dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

-

Workup:

-

For Method A, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

For Method B, cautiously quench the reaction at 0°C by the slow, dropwise addition of methanol, followed by 1M HCl.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by acid-base extraction or by column chromatography on silica gel to yield the pure this compound.

Applications in Medicinal Chemistry: A Case Study

The utility of this compound as a building block is explicitly demonstrated in the patent literature for the synthesis of novel pharmaceutical agents.

Case Study: Substituted 2-(Chroman-6-yloxy)-thiazoles

A patent for novel substituted 2-(chroman-6-yloxy)-thiazoles, intended for use as pharmaceuticals, lists this compound as a key reactant in the synthesis of analogs within this class of compounds.[4] While the specific biological target is not detailed in the abstract, the inclusion of this building block highlights its role in exploring the structure-activity relationship (SAR) of the scaffold.

The primary amine of this compound can be used to couple the chloropyridine moiety to a core structure, such as a thiazole, via an amide linkage.

Caption: Incorporation of the building block into a drug scaffold.

Structure-Activity Relationship (SAR) Insights:

By incorporating the (3-chloropyridin-4-yl)methyl group, medicinal chemists can systematically probe the target's binding pocket:

-

Vectorial Growth: The aminomethyl linker allows the chloropyridine ring to extend into new regions of the binding site, potentially forming new, beneficial interactions.

-

Hydrogen Bonding: The pyridine nitrogen is a classic hydrogen bond acceptor, which can form a critical interaction with donor residues (e.g., lysine, arginine, or backbone N-H) in a protein target.

-

Electronic Tuning: The electron-withdrawing nature of the chlorine atom at the 3-position modulates the basicity of the pyridine nitrogen. This fine-tuning can be essential for optimizing binding affinity and pharmacokinetic properties like cell permeability and metabolic stability.

While this specific example is from patent literature, the strategic use of substituted aminomethylpyridines is widespread. For instance, the isomeric building block, (2-Chloropyridin-4-yl)methanamine, is a known selective inhibitor of the enzyme Lysyl Oxidase-Like 2 (LOXL2), which has been investigated as a therapeutic target in cervical cancer.[5][6] This demonstrates the high potential of the chloropyridinyl methanamine scaffold in generating potent and selective therapeutic agents.

Safety and Handling

As with all laboratory chemicals, this compound and its salts should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound may be sensitive to air and light, and hygroscopic. Storing under an inert atmosphere is recommended for long-term stability.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Note: This is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound stands out as a highly valuable and versatile building block for modern medicinal chemistry. Its bifunctional nature allows for its facile incorporation into a wide range of molecular scaffolds, while the substituted pyridine ring provides ample opportunity for SAR exploration and property optimization. Its documented use in pharmaceutical patent literature confirms its relevance and utility in active drug discovery programs. As the demand for novel, potent, and selective small molecule therapeutics continues to grow, building blocks like this compound will remain essential tools for researchers and scientists in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-Chloro-3-cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of (3-Chloropyridin-4-YL)methanamine Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved therapeutics.[1][2] The strategic introduction of substituents, such as halogens and aminomethyl groups, can profoundly influence the pharmacological properties of these heterocycles.[1] This guide focuses on the (3-Chloropyridin-4-YL)methanamine core, a promising but underexplored scaffold. Drawing on structure-activity relationship (SAR) data from closely related analogs, we will explore its potential as a modulator of key oncological targets, namely Lysyl Oxidase-Like 2 (LOXL2) and the c-Met receptor tyrosine kinase. This document provides a comprehensive overview of the synthesis of the core scaffold and its derivatives, detailed protocols for in vitro and in vivo evaluation, and an analysis of the signaling pathways implicated in their potential therapeutic effects.

The this compound Scaffold: A Gateway to Novel Bioactivity

The this compound structure combines several key features that make it an attractive starting point for drug discovery:

-

The Pyridine Ring: A six-membered aromatic heterocycle that is a bioisostere of benzene, enhancing solubility and bioavailability.[1] It is a prevalent motif in a wide array of biologically active compounds.[1][2][3]

-

The Chlorine Substituent: An electron-withdrawing group that can modulate the pKa of the pyridine nitrogen and influence binding interactions with target proteins. The position of the chlorine atom is critical for determining selectivity and potency.

-

The Methanamine Group: A primary amine that serves as a versatile synthetic handle for the introduction of a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships.

While direct biological data for this compound is limited in the public domain, the biological activity of its isomer, (2-Chloropyridin-4-yl)methanamine, provides a strong rationale for its investigation as a potential therapeutic agent.

Potential Biological Targets and Mechanisms of Action

Based on the established activity of structurally similar compounds, two primary targets in oncology emerge as highly probable for derivatives of this compound:

Lysyl Oxidase-Like 2 (LOXL2)

LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[4] Upregulation of LOXL2 is strongly associated with tumor progression, metastasis, and poor prognosis in a variety of cancers.[4][5]

-

Mechanism of Action: LOXL2 promotes cancer progression through multiple mechanisms, including the induction of epithelial-mesenchymal transition (EMT), enhancement of angiogenesis, and the creation of a pre-metastatic niche.[4][6]

-

Therapeutic Rationale: Inhibition of LOXL2 is a promising anti-cancer strategy. The close structural analog, (2-Chloropyridin-4-yl)methanamine hydrochloride, is a selective inhibitor of LOXL2 with an IC50 of 126 nM.[7] This compound has been shown to restrain the malignant transformation of cervical cancer cells by repressing LOXL2-induced EMT.[8] It is therefore highly probable that derivatives of this compound could also exhibit potent and selective LOXL2 inhibitory activity.

LOXL2 Signaling Pathway

Caption: LOXL2-mediated signaling pathway in cancer.

c-Met Receptor Tyrosine Kinase

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[2][3] Dysregulation of the HGF/c-Met axis is a key driver of tumorigenesis and metastasis in numerous human cancers.[2][9]

-

Mechanism of Action: Aberrant c-Met activation leads to increased cell proliferation, survival, motility, invasion, and angiogenesis.[3][9] This can occur through gene amplification, mutation, or overexpression of c-Met or HGF.[3]

-

Therapeutic Rationale: c-Met is a clinically validated target for cancer therapy. A number of small molecule c-Met inhibitors have been developed, and many of them feature a substituted pyridine core.[1] For instance, N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) is a potent and selective inhibitor of the Met kinase superfamily.[10] The structural similarities suggest that derivatives of this compound could be designed to target the ATP-binding pocket of c-Met.

c-Met Signaling Pathway

Caption: Key downstream signaling pathways activated by c-Met.

Synthesis of this compound and its Derivatives

The successful evaluation of biological activity is predicated on the efficient and versatile synthesis of the core scaffold and a library of its derivatives.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be readily achieved from the commercially available starting material, 3-chloro-4-cyanopyridine, via the reduction of the nitrile group.

Experimental Protocol: Reduction of 3-chloro-4-cyanopyridine

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-4-cyanopyridine (1.0 equiv).

-

Solvent Addition: Dissolve the starting material in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5-2.0 equiv) in the same anhydrous solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

-

Workup: Filter the resulting suspension and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield this compound.

Synthesis Workflow

Caption: Synthesis of the core scaffold.

Synthesis of Derivatives

The primary amine of this compound is a key functional group for generating a library of derivatives to explore structure-activity relationships. Two common and versatile methods for modifying the amine are N-acylation and reductive amination.

Experimental Protocol: N-Acylation of this compound

-

Preparation: To a round-bottom flask, add this compound (1.0 equiv).

-

Solvent and Base Addition: Dissolve the amine in an anhydrous solvent like dichloromethane (DCM). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

-

Acylation: Cool the mixture to 0 °C. Add the desired acylating agent (e.g., an acyl chloride or carboxylic anhydride) (1.1-1.2 equiv) dropwise.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with saturated aqueous sodium bicarbonate, 1 M hydrochloric acid, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Experimental Protocol: Reductive Amination with this compound

-

Imine Formation: In a suitable solvent such as methanol or dichloroethane, combine this compound (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv). A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: After stirring for 1-2 hours at room temperature, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) in portions.

-

Reaction and Workup: Stir the reaction until completion. Quench with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

In Vitro and In Vivo Evaluation of Biological Activity

A tiered approach to biological evaluation is recommended, starting with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess cellular activity, and finally in vivo models to evaluate efficacy and pharmacokinetic properties.

In Vitro Assays

| Assay Type | Target | Description | Key Parameters |

| Enzyme Inhibition Assay | LOXL2 | Measurement of the inhibition of H2O2 production from the oxidative deamination of a substrate (e.g., 1,5-diaminopentane) using an Amplex Red assay.[4] | IC50 |

| Kinase Inhibition Assay | c-Met | Measurement of the inhibition of c-Met kinase activity using a variety of platforms such as ADP-Glo, LanthaScreen, or HTRF. | IC50, Ki |

| Selectivity Profiling | Other LOX isoforms, other kinases | Counter-screening against related enzymes to determine the selectivity of the compounds. | Fold-selectivity |

| CYP Inhibition Assay | Cytochrome P450 enzymes | Assessment of the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms (e.g., 3A4, 2C9, 2D6).[7] | IC50 |

Cell-Based Assays

| Assay Type | Purpose | Cell Lines | Key Parameters |

| Cell Viability Assay | To determine the cytotoxic or cytostatic effects of the compounds. | Cancer cell lines with high LOXL2 or c-Met expression (e.g., MDA-MB-231, GTL-16). | GI50, IC50 |

| Colony Formation Assay | To assess the long-term effect on cell proliferation and survival. | As above. | Number and size of colonies. |

| Wound Healing/Migration Assay | To evaluate the effect on cell motility. | As above. | Rate of wound closure. |

| Transwell Invasion Assay | To measure the ability of cells to invade through a basement membrane matrix. | As above. | Number of invaded cells. |

| Western Blot Analysis | To investigate the modulation of target signaling pathways. | As above. | Changes in protein expression and phosphorylation status of key signaling molecules (e.g., p-Akt, p-ERK). |

In Vivo Models

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude mice).[8]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into vehicle control and treatment groups. Administer the test compound at various doses and schedules (e.g., intraperitoneally at 10 mg/kg once every 2 days).[8]

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., histology, western blotting).

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold and the evaluation of the resulting derivatives will provide valuable SAR data to guide the optimization of lead compounds.

-

For LOXL2 Inhibition: Studies on benzylamine and pyridin-4-ylmethanamine analogs have shown that electron-withdrawing substituents on the aromatic ring can be beneficial for potency.[4] The position of the nitrogen within the pyridine ring is also a critical determinant of activity.[4]

-

For c-Met Inhibition: The SAR of c-Met inhibitors is well-established. Key interactions often involve hydrogen bonds with the hinge region of the kinase domain. The substituents on the pyridine ring and the groups attached to the methanamine nitrogen will be crucial for achieving high potency and selectivity.[3]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The strong precedent set by its structural analogs as inhibitors of LOXL2 and c-Met provides a clear and compelling rationale for its investigation. The synthetic accessibility of the core and its amenability to diversification, coupled with the robust suite of available biological assays, creates a fertile ground for the discovery of new and effective drug candidates. Future work should focus on the synthesis and evaluation of a diverse library of derivatives to fully elucidate the SAR and to identify compounds with optimal potency, selectivity, and drug-like properties for advancement into preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 870063-65-3|this compound|BLD Pharm [bldpharm.com]

- 9. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Mechanism of Action Elucidation for Novel Chemical Entities: A Case Study of (3-Chloropyrin-4-YL)methanamine

Abstract

The journey from a novel chemical entity (NCE) to a validated chemical probe or drug candidate is contingent on a deep and thorough understanding of its mechanism of action (MOA).[1][2] A well-defined MOA is critical for rational drug design, predicting on- and off-target effects, and stratifying patient populations.[3][4] This guide provides a comprehensive, technically-grounded framework for the systematic investigation of an NCE's MOA, using the compound (3-Chloropyridin-4-YL)methanamine as a representative case study. While this specific molecule is cataloged as a chemical intermediate, we will treat it as an NCE with unknown biological activity to illustrate the multi-phase discovery process.[5][6][7] This process integrates computational prediction, unbiased phenotypic screening, rigorous target deconvolution, and precise biophysical validation to build a robust, evidence-based profile of the compound's biological function.

Introduction: The Challenge of the Unknown

This compound is a small molecule whose biological activity and molecular targets are not widely characterized in public literature. This scenario is the starting point for countless drug discovery projects. The fundamental challenge is to move from a complete unknown to a validated hypothesis of how the molecule exerts a biological effect at a molecular level.

Historically, drug discovery often began with observing a compound's effect in a cell or animal model—a process called phenotypic screening—and then working backward to find the target.[8][9] While modern drug discovery often starts with a specific target, the unbiased, holistic nature of phenotypic screening has seen a major resurgence, driven by advanced technologies that can link phenotype to genotype and molecular interactions.[10][11][12] Our investigation will therefore follow a "forward pharmacology" or phenotypic-first approach, which allows the biological system itself to reveal the most relevant targets and pathways.[9]

This guide is structured into three core phases:

-